molecular formula C16H18ClN B7784150 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

Cat. No. B7784150
M. Wt: 259.77 g/mol
InChI Key: BWCZXBBFZYYUIZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline is a useful research compound. Its molecular formula is C16H18ClN and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Activity : A study by Surikova et al. (2011) synthesized derivatives of 2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline, displaying antifungal action. The compounds were produced via reactions with malonic acid and thioglycolic acid, leading to different esters and acids with antifungal properties (Surikova et al., 2011).

  • Reactivity with Other Chemicals : Mikhailovskii and Vakhrin (2002) showed that 2,2-dimethyl-4-chloromethyl-1,2-dihydrobenzo[f]isoquinoline reacts with oxalyl chloride and various S-, O-, and CN-nucleophiles, highlighting its chemical reactivity and potential for further chemical applications (Mikhailovskii & Vakhrin, 2002).

  • Synthesis of Complex Molecules : Polygalova et al. (2006) discussed the reaction of this compound with quinones, leading to the formation of derivatives of indolo[2,1-a]isoquinoline and other complex molecules, indicating its utility in synthesizing intricate chemical structures (Polygalova et al., 2006).

  • Formation of Hexacyclic Systems : In 2016, Mikhailovskii et al. observed that interaction with ninhydrin led to the formation of a hexacyclic system, demonstrating the compound's role in the synthesis of complex cyclic structures (Mikhailovskii et al., 2016).

  • Dimerization and Oxidation Studies : A study by Mikhailovskii et al. (2012) found that heating 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in toluene led to its dimerization, indicating its susceptibility to oxidation under certain conditions (Mikhailovskii et al., 2012).

  • Analgesic and Anti-inflammatory Effects : Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory properties of a related compound, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, suggesting potential medical applications (Rakhmanova et al., 2022).

properties

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZXBBFZYYUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Reactant of Route 2
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Reactant of Route 3
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Reactant of Route 4
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Reactant of Route 5
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
Reactant of Route 6
4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

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